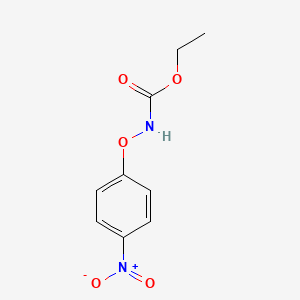

Ethyl (4-nitrophenoxy)carbamate

Description

Ethyl (4-nitrophenoxy)carbamate is a carbamate derivative featuring a 4-nitrophenoxy substituent. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their biological activities, including pesticidal, pharmaceutical, and toxicological properties.

Properties

CAS No. |

13278-82-5 |

|---|---|

Molecular Formula |

C9H10N2O5 |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

ethyl N-(4-nitrophenoxy)carbamate |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-9(12)10-16-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |

InChI Key |

FPAXHAZAPQZSHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NOC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-nitrophenoxy)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-nitrophenoxy)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.

Major Products Formed

Oxidation: Amino (4-nitrophenoxy)carbamate.

Reduction: 4-nitrophenol and ethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-nitrophenoxy)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antioxidant activities.

Medicine: Investigated for its potential use as a drug or prodrug due to its ability to modulate biological pathways.

Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its carbamate structure.

Mechanism of Action

The mechanism of action of ethyl (4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Ethyl carbamate (NH₂COOCH₂CH₃) is a well-characterized carcinogen (IARC Group 2A) found in fermented foods and alcoholic beverages. Key differences:

- Structure: Lacks the 4-nitrophenoxy group, making it less polar and more volatile.

- Carcinogenicity: Ethyl carbamate induces tumors in multiple organs via metabolic activation to electrophilic intermediates, such as vinyl carbamate epoxide .

- Metabolism : Generates reactive oxygen species (ROS) and DNA adducts, contributing to oxidative stress and mutagenicity .

- Regulatory Limits : Detected in cachaça (Brazilian spirit) at up to 980 µg/L, with 42% of samples exceeding Canada’s 210 µg/L limit .

Data Table 1: Toxicity and Regulatory Limits

*No direct carcinogenicity data available; nitro groups may enhance redox cycling and toxicity.

Vinyl Carbamate

Vinyl carbamate (CH₂=CH-O-CO-NH₂) is a potent carcinogen, 10–50 times more active than ethyl carbamate in inducing lung adenomas and skin tumors .

- Mechanism : Rapidly metabolized to vinyl carbamate epoxide, a direct DNA alkylating agent.

- Mutagenicity : Mutagenic in Salmonella assays with metabolic activation, unlike ethyl carbamate .

- Structural Contrast: The vinyl group increases electrophilicity, whereas the 4-nitrophenoxy group in this compound may promote nitro-reduction pathways.

Tert-Butyl Carbamate

Tert-butyl carbamate ((CH₃)₃C-O-CO-NH₂) shows negligible carcinogenic activity compared to ethyl carbamate .

- Stability : The bulky tert-butyl group hinders metabolic hydrolysis, reducing reactivity.

- Synthetic Utility: Used as a protecting group in peptide synthesis, contrasting with the nitroaromatic functionality of this compound, which may confer photolytic or redox activity .

Nitrophenoxy-Containing Carbamates

- Ethyl 2-(4-Nitrophenoxy)Acetate: Synthesized via phase-transfer catalysis under ultrasound, highlighting the reactivity of 4-nitrophenoxy groups in nucleophilic substitutions .

- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: A nitroaromatic carbamate with herbicidal activity, suggesting that nitro groups enhance target binding or stability .

- Ethyl {4-[(4-Fluorobenzyl)Amino]-2-Nitrophenyl}Carbamate: A retigabine derivative with a nitro group, demonstrating the role of nitro substituents in modulating Kv-7 channel activity .

Data Table 2: Structural and Functional Comparisons

| Compound | Key Substituent | Biological Activity | Metabolic Pathway |

|---|---|---|---|

| Ethyl carbamate | Ethoxy | Carcinogen (ROS induction) | Oxidation to vinyl carbamate |

| This compound | 4-Nitrophenoxy | Unknown (predicted redox-active) | Nitro-reduction to amine |

| Vinyl carbamate | Vinyloxy | Potent carcinogen | Epoxidation |

| Tert-butyl carbamate | Tert-butoxy | Non-carcinogenic | Slow hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.